4-(Methylamino)azobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

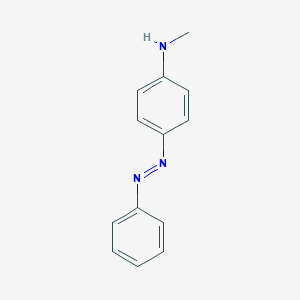

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOXITJAUZNAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023342 | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-90-9 | |

| Record name | N-Methyl-4-(2-phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLAMINO)AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N974BFDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)azobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methylamino)azobenzene, a significant-azo dye derivative. This document details the scientific principles and practical methodologies for its preparation and analysis, tailored for professionals in chemical research and drug development.

Introduction

This compound is an aromatic azo compound characterized by the presence of a methylamino group in one of the phenyl rings. Azo compounds are of significant interest due to their wide range of applications, including as dyes and pigments, pH indicators, and in molecular electronics and photopharmacology. The synthesis and detailed characterization of this compound are crucial for understanding its chemical properties and exploring its potential applications.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through a diazo coupling reaction. This electrophilic aromatic substitution involves the reaction of a diazonium salt with an activated aromatic compound. In this case, aniline is diazotized and then coupled with N-methylaniline.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, to form the benzenediazonium chloride salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with N-methylaniline. The N-methylaniline is an activated aromatic ring, and the coupling occurs at the para position to the methylamino group.

Experimental Protocol

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N-methylaniline

-

Sodium Acetate (CH₃COONa)

-

Ice

-

Ethanol

-

Deionized Water

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of N-methylaniline in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution to the N-methylaniline solution with vigorous stirring.

-

Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

-

A colored precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound crystals.

-

Dry the purified crystals in a desiccator.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| CAS Number | 621-90-9 | [1] |

| Molecular Formula | C₁₃H₁₃N₃ | [1] |

| Molecular Weight | 211.27 g/mol | [1] |

| Appearance | Yellow to orange solid | |

| Melting Point | ~87-89 °C |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 4H | Protons on the unsubstituted phenyl ring |

| ~7.4-7.5 | m | 3H | Protons on the substituted phenyl ring (ortho and meta to -N=N-) |

| ~6.7-6.8 | d | 2H | Protons on the substituted phenyl ring (ortho to -NHCH₃) |

| ~3.0 | s | 3H | Methyl protons (-NHCH ₃) |

| ~4.0 (broad) | s | 1H | Amine proton (-NH CH₃) |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-N=N |

| ~148 | C-NHCH₃ |

| ~130 | Aromatic C-H (unsubstituted ring) |

| ~129 | Aromatic C-H (unsubstituted ring) |

| ~125 | Aromatic C-H (substituted ring) |

| ~122 | Aromatic C-H (unsubstituted ring) |

| ~113 | Aromatic C-H (substituted ring, ortho to -NHCH₃) |

| ~30 | -NHC H₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching (methyl) |

| ~1600, 1500, 1450 | Aromatic C=C stretching |

| ~1520 | N=N stretching (azo group) |

| ~1300 | C-N stretching |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 211.[4]

| m/z | Fragment |

| 211 | [C₁₃H₁₃N₃]⁺ (Molecular ion) |

| 106 | [C₆H₅N₂]⁺ |

| 105 | [C₇H₇N]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

3.2.5. UV-Visible Spectroscopy

The UV-Vis spectrum of azobenzene derivatives typically shows two characteristic absorption bands corresponding to the π-π* and n-π* electronic transitions.

| λmax (nm) | Transition |

| ~350-400 | π-π |

| ~450-500 | n-π |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Logic

Caption: Logical flow for the characterization of this compound.

References

physical and chemical properties of 4-(Methylamino)azobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylamino)azobenzene. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical Properties

This compound is an organic compound characterized as a yellow solid at room temperature.[1] The following table summarizes its key physical identifiers and properties.

| Property | Value | Reference |

| CAS Number | 621-90-9 | [1][2][3] |

| Molecular Formula | C13H13N3 | [1][2][3] |

| Molecular Weight | 211.27 g/mol | [1][2] |

| Alternate Names | N-Methyl-4-(2-phenyldiazenyl)benzenamine, N-Methyl-4-(phenyldiazenyl)aniline | [4] |

| Physical State | Solid, powder to crystal | [1][5] |

| Color | Yellow | [1] |

| Melting Point | 87 °C | [1][5] |

| Boiling Point | 340.95 °C (estimated) | [5] |

| Refractive Index | 1.6000 (estimated) | [5] |

| Specific Gravity | 1.1536 (estimated) | [5] |

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic signature of this compound are critical for its application and analysis.

Chemical Identity and Storage

| Property | Value | Reference |

| MDL Number | MFCD00059198 | [1][3] |

| InChI | InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3 | [4] |

| InChIKey | DKOXITJAUZNAPK-UHFFFAOYSA-N | [4] |

| SMILES | CNC1=CC=C(C=C1)N=NC2=CC=CC=C2 | [4] |

| Storage | Room temperature, desiccated | [2] |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its practical application in a laboratory setting.

Synthesis of a Related Compound: N-Hydroxy-4-(methylamino)azobenzene

A method for synthesizing the related compound, N-hydroxy-4-(methylamino)azobenzene, has been reported.[8] This synthesis involves the alkaline hydrolysis of N-benzoyloxy-4-(methylamino)azobenzene in the presence of ascorbic acid as an antioxidant.[8]

Methodology:

-

A solution of 20 ml of 5N KOH containing 50 mg of ascorbic acid is added to 200 mg of N-benzoyloxy-4-(methylamino)azobenzene dissolved in 80 ml of ethanol.[8]

-

The bluish reaction mixture is kept at room temperature for 5 minutes.[8]

-

The mixture is then neutralized with a 1N HCl solution.[8]

-

The product is extracted twice with 100 ml of ethyl acetate.[8]

-

The organic phase is washed with a NaHCO3 solution and then with water, dried over anhydrous Na2SO4, and evaporated to dryness at a temperature below 20°C.[8]

-

The residue is dissolved in a small amount of acetone and precipitated with an excess of ethanol-water (1:8) to yield N-hydroxy-4-(methylamino)azobenzene.[8]

Purification

Purification of this compound can be achieved through standard laboratory techniques. One reported method involves silica gel column chromatography followed by recrystallization from hexane.[9]

Visualizations of Key Processes

Photoisomerization of this compound

Azobenzene and its derivatives are known for their ability to undergo reversible photoisomerization between their trans and cis isomers upon irradiation with light.[9][10] This property is central to their use in various applications. The process involves the absorption of light, which excites the molecule and allows for rotation around the N=N double bond.

Caption: Photoisomerization and thermal relaxation of this compound.

Synthetic Pathway to a Related Hydroxylated Derivative

The synthesis of N-hydroxy-4-(methylamino)azobenzene from its N-benzoyloxy precursor can be visualized as a key chemical transformation.

Caption: Synthesis of N-hydroxy-4-(methylamino)azobenzene.

Applications in Research

Derivatives of aminoazobenzene are valuable in various research applications. For instance, compounds like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) and 4-(dimethylamino)azobenzene-4'-isothiocyanate (DABITC) are used for the derivatization and sensitive detection of amino acids and for Edman-type sequencing of proteins and peptides.[11] Furthermore, the photoinduced crawling motion of this compound crystals on a solid surface upon irradiation with monochromatic visible light has been demonstrated, suggesting potential applications in nano- and micromaterial transportation.[9]

References

- 1. labproinc.com [labproinc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound , 621-90-9 - CookeChem [cookechem.com]

- 4. N-Methyl-4-(2-phenyldiazenyl)benzenamine | C13H13N3 | CID 12137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 621-90-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. 4-Ethylmethylaminoazobenzene|Research Chemical [benchchem.com]

An In-depth Technical Guide on the Solubility of 4-(Methylamino)azobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Methylamino)azobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a qualitative assessment of expected solubility based on chemical principles, and a visualization of the compound's critical metabolic pathway.

Introduction to this compound

This compound (MAB) is an aromatic azo compound with the chemical formula C₁₃H₁₃N₃. It belongs to a class of dyes known for their chromophoric properties conferred by the azo linkage (-N=N-). Beyond its use as a dye, MAB is a subject of significant interest in toxicology and cancer research as a known hepatocarcinogen. Its biological activity is intrinsically linked to its metabolic activation. Understanding the solubility of MAB in various organic solvents is crucial for a wide range of applications, including its synthesis, purification, formulation for toxicological studies, and as a substrate in biochemical assays.

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in readily accessible literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The molecule possesses a nonpolar aromatic backbone (the two phenyl rings) and a moderately polar methylamino group. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity and aprotic nature of DMSO can effectively solvate both the polar and nonpolar regions of the MAB molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Soluble | Acetone's moderate polarity makes it a good solvent for compounds with mixed polarity like MAB. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating nonpolar regions compared to DMSO or DMF. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group can hydrogen bond with the amino group of MAB, while the ethyl group interacts with the aromatic rings. |

| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for MAB due to its ability to form hydrogen bonds and solvate the aromatic structure. | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic nature of toluene allows for π-π stacking interactions with the phenyl rings of MAB. |

| n-Hexane | Sparingly Soluble to Insoluble | As a nonpolar aliphatic solvent, hexane is generally poor at dissolving compounds with polar functional groups. | |

| Halogenated | Chloroform | Soluble | Chloroform is an effective solvent for a wide range of organic compounds of moderate polarity. |

| Dichloromethane (DCM) | Soluble | Similar to chloroform, DCM is a versatile solvent for moderately polar organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with visible excess solid.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor accurately.

-

-

Quantification:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of MAB of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for MAB in the chosen solvent.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Using HPLC:

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, detection wavelength).

-

Prepare and run a series of standard solutions to create a calibration curve based on peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100g of solvent).

-

Visualizations

Metabolic Activation Pathway

The carcinogenicity of this compound is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic intermediates that can form adducts with cellular macromolecules like DNA, leading to mutations.

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Solubility Determination

The logical process for experimentally determining the solubility of a compound involves several key stages, from preparation to final analysis.

Caption: Experimental workflow for solubility determination.

Stability and Degradation of 4-(Methylamino)azobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)azobenzene is an azo compound with applications in various research and industrial fields. Understanding its stability and degradation pathways is critical for assessing its environmental fate, toxicological profile, and potential applications in areas like drug delivery and molecular switches. This technical guide provides a comprehensive overview of the stability and degradation of this compound, covering its photodegradation, thermal degradation, and biodegradation. Detailed experimental protocols for assessing its stability and characterizing its degradation products are provided, along with a discussion of the cellular pathways potentially affected by its metabolites.

Chemical Properties and Stability

This compound is sensitive to heat and light and is incompatible with strong oxidizing agents and acids. Its stability is a key factor in its handling, storage, and application.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Dimethylamino)azobenzene | 4-Aminoazobenzene |

| Molecular Formula | C₁₃H₁₃N₃ | C₁₄H₁₅N₃ | C₁₂H₁₁N₃ |

| Molecular Weight | 211.27 g/mol | 225.29 g/mol | 197.24 g/mol |

| Melting Point | Not readily available | 111-114 °C | 123-126 °C |

| Water Solubility | Sparingly soluble | Practically insoluble | 34.3 mg/L at 25 °C[1] |

| logP (Octanol/Water) | Not readily available | Not readily available | 3.19[1] |

Degradation Pathways

This compound can degrade through several pathways, including photodegradation, thermal degradation, and biodegradation. The primary mechanism often involves the cleavage of the azo bond (-N=N-).

Photodegradation

Azobenzene and its derivatives are known to undergo reversible trans-cis photoisomerization upon exposure to light. The more stable trans isomer can be converted to the cis isomer by UV irradiation, and the reverse process can be induced by visible light or occur thermally. The rate of this isomerization is dependent on factors such as the solvent and the presence of catalysts. For instance, the cis-to-trans isomerization of 4-aminoazobenzene is significantly faster in the presence of graphene oxide[2].

Thermal Degradation

Thermal degradation of azobenzene dyes typically results in the loss of the azo group as nitrogen gas, leading to the formation of aromatic free radicals[4]. The stability and degradation products are influenced by the substituents on the aromatic rings. For 4-aminoazobenzene derivatives, the rate of thermal cis-to-trans isomerization is highly dependent on solvent polarity, with accelerated rates observed in polar solvents[1][5][6]. This suggests that the isomerization mechanism can shift from an inversion pathway in nonpolar media to a rotational pathway in polar media[1][5].

Table 2: Thermal Degradation Products of Representative Azobenzene Dyes

| Parent Compound | Temperature Range (°C) | Major Degradation Products | Reference |

| Various Azobenzene Dyes | Ambient - 800 | Aniline, Benzene, Phenol, N,N-dimethylaniline | [4] |

Note: This table presents general degradation products observed for a range of azobenzene dyes and may not be specific to this compound.

Biodegradation

The primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, catalyzed by enzymes called azoreductases. This process typically occurs under anaerobic conditions and results in the formation of aromatic amines[7]. These resulting amines may be further degraded aerobically.

The enzymatic degradation of this compound is expected to yield aniline and N-methyl-p-phenylenediamine. The toxicity of these degradation products is a significant concern, as many aromatic amines are known to be mutagenic and carcinogenic[8].

Experimental Protocols

Azoreductase Activity Assay

This protocol is adapted from studies on bacterial azoreductases and can be used to determine the enzymatic degradation of this compound.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

This compound solution (in a suitable solvent, e.g., DMSO, then diluted in buffer)

-

NADH or NADPH solution (e.g., 7 mg/mL)

-

Purified azoreductase enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, the this compound solution to a final desired concentration, and the enzyme solution.

-

Initiate the reaction by adding the NADH or NADPH solution.

-

Monitor the decrease in absorbance at the maximum wavelength of this compound (around 380-450 nm) over time.

-

Calculate the azoreductase activity, where one unit is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and its degradation products.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of methanol and water (e.g., 55:45 v/v) can be used as a starting point. The exact ratio may need to be optimized.

Procedure:

-

Prepare standard solutions of this compound of known concentrations to create a calibration curve.

-

Prepare samples from the degradation experiments (e.g., after enzymatic assay or photodegradation). Samples may require filtration or extraction.

-

Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

-

Monitor the chromatogram at the maximum absorbance wavelength of this compound and its expected degradation products.

-

Quantify the concentration of the parent compound and its metabolites by comparing their peak areas to the calibration curve.

Identification of Degradation Products by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of unknown degradation products.

Procedure:

-

Separate the degradation products using an HPLC method similar to the one described above.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra of the parent compound and the degradation products.

-

Perform fragmentation analysis (MS/MS) on the ions of interest to obtain structural information.

-

Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualization of Pathways and Workflows

General Workflow for Assessing Chemical Degradation

Caption: General experimental workflow for assessing the degradation of this compound.

Proposed Biodegradation Pathway

Caption: Proposed reductive biodegradation pathway of this compound.

Metabolic Activation and Genotoxicity Pathway

Caption: Metabolic activation of this compound leading to genotoxicity.

Toxicity of Degradation Products

The degradation of this compound, particularly through reductive cleavage, results in the formation of aromatic amines. Aniline and its derivatives are of significant toxicological concern. 4-Aminoazobenzene, a related compound, is known to be a procarcinogen that requires metabolic activation to exert its carcinogenic effects[9]. This activation involves N-hydroxylation followed by esterification to form reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer[9][10]. The resulting DNA adducts have been characterized in animal studies[11].

The degradation products of this compound, such as aniline and N-methyl-p-phenylenediamine, should be considered potentially toxic and handled with appropriate safety precautions. Further toxicological studies on these specific metabolites are warranted to fully assess the risks associated with the degradation of the parent compound.

Conclusion

The stability of this compound is influenced by light, heat, and biological activity. Its degradation can proceed through photodegradation, thermal decomposition, and biodegradation, with the cleavage of the azo bond being a central feature. The resulting aromatic amines are of toxicological concern due to their potential for metabolic activation to genotoxic species. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to systematically investigate the stability and degradation of this compound and related compounds. A thorough understanding of these processes is essential for the safe handling and application of this chemical and for assessing its environmental and health impacts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Polarity controlled reaction path and kinetics of thermal cis-to-trans isomerization of 4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 4-Aminoazobenzene | 60-09-3 [smolecule.com]

- 10. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Methylamino)azobenzene spectroscopic data interpretation (UV-Vis, NMR)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-(Methylamino)azobenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. This compound, a derivative of the well-known photoswitchable azobenzene, presents a case study in the application of spectroscopic techniques for molecular characterization. This guide provides a detailed interpretation of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data, supplemented with experimental protocols and a logical workflow for data interpretation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For azobenzene and its derivatives, two characteristic absorption bands are typically observed: an intense π-π* transition and a weaker n-π* transition.

Spectroscopic Data

The electronic absorption spectrum of this compound exhibits distinct bands corresponding to its electronic transitions. The position of these bands can be influenced by the solvent polarity.

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| π-π | ~350 nm | High | Ethanol |

| n-π | ~410 nm | Low | Ethanol |

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration.

Interpretation of the UV-Vis Spectrum

The spectrum is dominated by two main absorption bands. The high-energy band located in the UV region at approximately 350 nm is assigned to the π-π* transition of the conjugated aromatic system. The lower-energy band in the visible region, around 410 nm, is attributed to the n-π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. The presence of the electron-donating methylamino group (-NHCH₃) causes a bathochromic (red) shift in these transitions compared to unsubstituted azobenzene.

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of an azobenzene derivative is as follows:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻³ M. A dilution is then performed to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. The baseline is corrected using the reference cuvette.

-

Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | H-2', H-6' |

| ~7.75 | d | 2H | H-2, H-6 |

| ~7.45 | m | 3H | H-3', H-4', H-5' |

| ~6.70 | d | 2H | H-3, H-5 |

| ~4.90 | br s | 1H | N-H |

| ~2.95 | s | 3H | N-CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent (typically CDCl₃ or DMSO-d₆).

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum (6.5-8.0 ppm) displays signals for the nine aromatic protons. The two doublets at ~7.85 and ~7.75 ppm correspond to the ortho-protons of the two phenyl rings. The multiplet at ~7.45 ppm is assigned to the meta and para protons of the unsubstituted phenyl ring. The upfield doublet at ~6.70 ppm is characteristic of the protons on the methylamino-substituted ring, shielded by the electron-donating effect of the amino group. A broad singlet around 4.90 ppm is indicative of the N-H proton, and its chemical shift can be concentration and solvent-dependent. The sharp singlet at ~2.95 ppm corresponds to the three protons of the methyl group attached to the nitrogen.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

| Chemical Shift (δ) (ppm) | Assignment |

| ~152.5 | C-4 |

| ~152.0 | C-1' |

| ~147.0 | C-1 |

| ~129.0 | C-3', C-5' |

| ~128.5 | C-4' |

| ~125.0 | C-2, C-6 |

| ~122.0 | C-2', C-6' |

| ~113.5 | C-3, C-5 |

| ~30.0 | N-CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent.

Interpretation of the ¹³C NMR Spectrum

The spectrum shows nine distinct signals, corresponding to the nine different carbon environments in the molecule. The quaternary carbons (C-1, C-4, and C-1') appear at lower field (higher ppm values). The signal at ~152.5 ppm is assigned to C-4, which is directly attached to the nitrogen of the methylamino group. The other two quaternary carbons, C-1' and C-1, are found around 152.0 and 147.0 ppm, respectively. The signals for the protonated aromatic carbons appear in the range of 113-129 ppm. The upfield signal at ~113.5 ppm corresponds to the carbons ortho and para to the methylamino group (C-3 and C-5), which are shielded. The signal for the methyl carbon (N-CH₃) appears at a characteristic high-field position of ~30.0 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of an organic compound:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Acquisition for ¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Logical Workflow for Spectroscopic Interpretation

The interpretation of spectroscopic data follows a logical progression to elucidate the molecular structure.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the foundational spectroscopic data and interpretation necessary for the characterization of this compound. By following the detailed experimental protocols and logical workflow, researchers can confidently identify and analyze this compound and its derivatives in various scientific applications.

The Core Mechanism of 4-(Methylamino)azobenzene Photoisomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)azobenzene (4-MAAB) is a representative of the "aminoazobenzene" class, which exhibits distinct photochromic behavior characterized by rapid thermal relaxation from its cis to trans isomer. This technical guide provides an in-depth exploration of the photoisomerization mechanism of 4-MAAB, synthesizing current understanding of its photochemical and photophysical properties. The roles of the n-π* and π-π* excited states in the isomerization process are detailed, along with the prevailing mechanistic pathways. This document summarizes key quantitative data for 4-MAAB and related aminoazobenzenes, presents detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex relationships, serving as a comprehensive resource for researchers in photopharmacology and materials science.

Introduction

Azobenzene and its derivatives are paramount molecular switches, enabling the photocontrol of a vast array of chemical and biological processes. Their ability to undergo reversible isomerization between two distinct geometric forms, trans and cis, upon light irradiation has positioned them as key components in the development of light-activated drugs, responsive materials, and molecular machines. This compound (4-MAAB), a "push-pull" type azobenzene with an electron-donating methylamino group, belongs to the aminoazobenzene class. These dyes are of particular interest due to their absorption in the visible range and their characteristically fast thermal cis-to-trans isomerization rates. Understanding the intricate mechanism of this photoisomerization is crucial for the rational design of novel photoswitchable systems with tailored properties.

The Photoisomerization Mechanism of this compound

The photoisomerization of 4-MAAB, like other azobenzenes, is governed by the electronic transitions between the ground state (S₀) and the first two singlet excited states, S₁ (n→π) and S₂ (π→π). The process can be initiated by irradiating either the stable trans-isomer or the metastable cis-isomer with light of an appropriate wavelength.

Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can relax back to the ground state as either the trans or cis isomer. The generally accepted mechanisms for this relaxation and isomerization are the rotation and inversion pathways.

-

Rotation Mechanism: This pathway involves the twisting of the C-N=N-C dihedral angle in the excited state, leading to a conical intersection with the ground state. This mechanism is often associated with isomerization from the S₁ (n→π*) state. For push-pull azobenzenes like 4-MAAB, the rotational pathway is considered dominant for the thermal cis-to-trans isomerization, proceeding through a polar transition state that is stabilized by polar solvents.[1][2]

-

Inversion Mechanism: This pathway involves the linearization of one of the C-N=N bond angles, proceeding through a planar transition state. The inversion mechanism is typically considered for the thermal isomerization of unsubstituted azobenzene in nonpolar solvents.

For 4-aminoazobenzene, and by extension 4-MAAB, the rate of thermal cis-to-trans isomerization is highly dependent on solvent polarity, with accelerated rates observed in polar solvents. This observation strongly supports a rotational mechanism for the thermal back-isomerization, which proceeds via a highly polar transition state.[1]

The photochemical trans-to-cis isomerization is initiated by excitation into either the S₁ (n→π) or S₂ (π→π) absorption bands. Following excitation, the molecule rapidly relaxes to a point on the excited state potential energy surface where it can efficiently transition to the ground state potential energy surface, partitioning between the trans and cis isomers. The quantum yield of this process is dependent on the excitation wavelength.

A key feature of 4-MAAB and other aminoazobenzenes is the rapid thermal back-isomerization from the cis to the trans form at room temperature.[3] This fast relaxation is attributed to the electron-donating nature of the amino group, which lowers the activation energy for the thermal isomerization process.

Signaling Pathway for Photoisomerization

Caption: Photoisomerization and relaxation pathways for this compound.

Quantitative Data

| Parameter | Value | Compound | Conditions | Reference |

| Photoisomerization Quantum Yields | ||||

| Φtrans→cis | ~0.1 - 0.3 | Azobenzene Derivatives | Varies with solvent and wavelength | [4] |

| Φcis→trans | ~0.3 - 0.5 | Azobenzene Derivatives | Varies with solvent and wavelength | [4] |

| Excited State Lifetimes | ||||

| S₂ Lifetime | 110 fs | trans-Azobenzene | Solution | [5] |

| S₁ Lifetime | 500 fs | trans-Azobenzene | Solution | [5] |

| Thermal Isomerization | ||||

| Activation Energy (Ea) | 49.2 kJ/mol | 4-Dimethylaminoazobenzene carboxylic acid | Ethyl acetate | [6] |

| 84 - 104 kJ/mol | Azobenzene | Conventional solvents | [7] | |

| 24.9 kcal/mol (inversion) | 4-Aminoazobenzene | Theoretical | [1] | |

| 36.2 kcal/mol (rotation) | 4-Aminoazobenzene | Theoretical | [1] |

Experimental Protocols

Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy

This protocol outlines the determination of the trans→cis photoisomerization quantum yield.

Experimental Workflow for Quantum Yield Determination

Caption: A stepwise workflow for determining the photoisomerization quantum yield.

Methodology:

-

Sample Preparation: Prepare a solution of 4-MAAB in the desired solvent with a concentration such that the absorbance at the irradiation wavelength is between 0.1 and 1.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the pure trans isomer.

-

Photon Flux Determination (Actinometry): Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer, such as potassium ferrioxalate.[8] This step is crucial for accurately knowing the number of photons delivered to the sample.

-

Irradiation: Irradiate the sample with monochromatic light at a wavelength where the trans isomer absorbs strongly. Use a temperature-controlled cuvette holder to maintain a constant temperature.

-

Spectral Monitoring: At regular time intervals during irradiation, stop the irradiation and record the UV-Vis absorption spectrum.

-

Data Analysis:

-

From the series of spectra, determine the concentration of the trans and cis isomers at each time point by analyzing the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.

-

Calculate the initial rate of isomerization from the change in concentration over the initial irradiation time.

-

The number of photons absorbed by the sample during this time is calculated from the photon flux and the sample's absorbance.

-

The quantum yield (Φ) is then calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.

-

Femtosecond Transient Absorption Spectroscopy

This protocol provides a general methodology for studying the ultrafast dynamics of 4-MAAB photoisomerization.

Experimental Workflow for Transient Absorption Spectroscopy

Caption: A typical workflow for a femtosecond transient absorption spectroscopy experiment.

Methodology:

-

Laser System: Utilize a femtosecond laser system to generate ultrashort pulses (e.g., <100 fs).

-

Pump-Probe Setup:

-

The laser output is split into two beams: a high-intensity pump beam and a low-intensity probe beam.

-

The pump beam is directed to an optical parametric amplifier (OPA) to generate the desired excitation wavelength to excite the 4-MAAB sample.

-

The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe.

-

The probe beam is passed through a variable delay line to control the time delay between the pump and probe pulses.

-

-

Measurement:

-

The pump and probe beams are focused and spatially overlapped on the sample.

-

The spectrum of the probe beam is measured with and without the pump beam at a series of time delays.

-

The change in absorbance (ΔA) is calculated as a function of wavelength and time delay.

-

-

Data Analysis:

-

The resulting data is a 2D map of ΔA versus wavelength and time.

-

Global analysis of this data allows for the identification of transient species and the determination of their lifetimes, providing insights into the dynamics of the excited states involved in the isomerization process.

-

Computational Chemistry Protocol

This protocol outlines a general approach for the computational study of the photoisomerization mechanism of 4-MAAB.[9]

Logical Relationships in Computational Study

Caption: Logical flow of a computational investigation into photoisomerization.

Methodology:

-

Ground State Optimization:

-

Optimize the geometries of the trans and cis isomers of 4-MAAB in the ground electronic state (S₀) using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

-

-

Excited State Calculations:

-

Calculate the vertical excitation energies to the S₁ (n→π) and S₂ (π→π) states using Time-Dependent DFT (TD-DFT). For a more accurate description of the excited states, especially near conical intersections, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are recommended.

-

-

Potential Energy Surface Exploration:

-

Scan the potential energy surfaces of the ground and excited states along the relevant reaction coordinates, primarily the C-N=N-C dihedral angle (for rotation) and the C-N=N bond angle (for inversion).

-

-

Locating Conical Intersections:

-

Identify the geometries of conical intersections between the S₁ and S₀ states, as these are the points where efficient non-radiative decay and isomerization occur.

-

-

Mechanism Elucidation:

-

By analyzing the potential energy surfaces and the characteristics of the conical intersections, the most probable photoisomerization pathway (rotation or inversion) can be determined.

-

Conclusion

The photoisomerization of this compound is a complex process governed by the interplay of its electronic structure and dynamics in the excited state. While the general mechanistic framework involving n→π* and π→π* transitions leading to isomerization via rotation or inversion is well-established for azobenzenes, the specific quantitative details for 4-MAAB require further dedicated investigation. The characteristic fast thermal back-isomerization of 4-MAAB, attributed to its "push-pull" electronic nature, makes it a valuable model system for understanding and designing rapidly responding photoswitches. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to further elucidate the photochemistry of 4-MAAB and other azobenzene derivatives, paving the way for their advanced application in photopharmacology and smart materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Photoisomerization Quantum Yield of 4-(Methylamino)azobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Methylamino)azobenzene Photoisomerization

This compound belongs to the class of "push-pull" azobenzenes, characterized by an electron-donating group (the methylamino group) and an electron-withdrawing group (the phenylazo group). This electronic asymmetry significantly influences the molecule's photophysical properties, including its absorption spectrum and the efficiency of its photoisomerization.

The core of its functionality lies in the reversible transformation between two geometric isomers: the thermally stable E (trans) isomer and the metastable Z (cis) isomer. This switching is triggered by light of specific wavelengths, leading to substantial changes in molecular geometry, dipole moment, and absorption spectra. These properties make this compound and similar derivatives promising candidates for applications in photopharmacology, molecular machines, and light-responsive materials.

The efficiency of this photo-induced transformation is quantified by the quantum yield (Φ) , which is defined as the number of molecules that isomerize per photon absorbed. Determining the quantum yields for both the E → Z (trans-to-cis) and Z → E (cis-to-trans) processes is crucial for the rational design and application of these molecular switches.

Quantitative Data on Photoisomerization Quantum Yield

A thorough review of scientific literature did not yield specific, experimentally determined quantum yield values for the E → Z and Z → E photoisomerization of this compound. However, data for the parent compound, azobenzene, and closely related amino-substituted derivatives provide a basis for understanding its expected behavior. Generally, "push-pull" azobenzenes can exhibit quantum yields that are sensitive to solvent polarity and the specific wavelength of irradiation.

For context, the quantum yields for the photoisomerization of unsubstituted azobenzene are well-documented and vary with the excitation wavelength. For instance, excitation into the n→π* band typically results in a higher quantum yield for the E → Z isomerization compared to excitation into the π→π* band.

Table 1: Hypothetical Quantum Yield Data for this compound

| Process | Excitation Wavelength (nm) | Solvent | Quantum Yield (Φ) |

| E → Z | ~365 (π→π) | Methanol | Data not available |

| E → Z | ~450 (n→π) | Methanol | Data not available |

| Z → E | ~450 (n→π*) | Methanol | Data not available |

Note: The values in this table are placeholders and represent the type of data that would be determined experimentally. The excitation wavelengths are estimations based on the typical absorption spectra of push-pull azobenzenes.

Experimental Protocols for Quantum Yield Determination

The determination of photoisomerization quantum yields is a meticulous process that requires precise measurement of both the light absorbed by the sample and the resulting change in the concentration of the isomers. The following sections detail the key experimental methodologies.

Sample Preparation and Spectroscopic Characterization

-

Synthesis and Purification: this compound is synthesized through a diazo coupling reaction between N-methylaniline and benzenediazonium chloride. The product must be purified, typically by column chromatography and recrystallization, to ensure high purity, which is critical for accurate quantum yield measurements.

-

Solvent Selection: The choice of solvent is crucial as it can influence the absorption spectra and the kinetics of both photoisomerization and thermal back-isomerization. Spectroscopic grade solvents should be used.

-

UV-Vis Spectroscopy: The absorption spectra of the pure E and Z isomers are fundamental for quantum yield determination.

-

The spectrum of the E isomer is measured directly from a solution of the purified compound kept in the dark.

-

To obtain the spectrum of the Z isomer, the solution is irradiated at a wavelength that favors the E → Z isomerization until a photostationary state (PSS) is reached. The spectrum of the pure Z isomer can then be mathematically extrapolated or, in some cases, isolated at low temperatures.

-

Actinometry: Measuring Photon Flux

To calculate the quantum yield, the number of photons absorbed by the sample must be accurately known. This is typically achieved using a chemical actinometer, a chemical system with a well-characterized photochemical reaction and a known quantum yield. Ferrioxalate actinometry is a common standard.

Experimental Workflow for Actinometry:

Caption: Workflow for determining photon flux using chemical actinometry.

Quantum Yield Calculation

The quantum yield (Φ) is calculated using the following general formula:

Φ = (number of molecules isomerized) / (number of photons absorbed)

The number of molecules isomerized is determined by monitoring the change in absorbance at a specific wavelength over time, using the Beer-Lambert law. The number of photons absorbed is determined from the actinometry experiment.

Logical Flow for Quantum Yield Calculation:

Caption: Logical steps for calculating the photoisomerization quantum yield.

Photoisomerization Mechanism and Signaling Pathway

The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion of one of the nitrogen atoms. For push-pull azobenzenes like this compound, the specific mechanism can be influenced by the electronic nature of the excited state and the solvent environment.

Upon absorption of a photon, the molecule is promoted to an excited electronic state (S1 or S2). From this excited state, it can relax back to the ground state (S0) of either the E or Z isomer. The efficiency of reaching the Z isomer from the excited state of the E isomer determines the E → Z quantum yield, and vice versa.

Simplified Jablonski Diagram for Photoisomerization:

Caption: A simplified Jablonski diagram illustrating the photoisomerization process.

Conclusion and Future Directions

While the precise quantum yields for the photoisomerization of this compound remain to be experimentally determined, the methodologies outlined in this guide provide a clear pathway for their measurement. Understanding these fundamental photophysical parameters is essential for the advancement of technologies that rely on molecular photoswitches. Future research should focus on the experimental determination of these values in various solvent environments to build a comprehensive understanding of this promising molecule. The continued investigation into the structure-property relationships of substituted azobenzenes will undoubtedly pave the way for the design of next-generation light-responsive systems for a wide array of applications in medicine and materials science.

Thermal Back-Isomerization of 4-(Methylamino)azobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal back-isomerization of 4-(Methylamino)azobenzene, a critical process for applications in photopharmacology, molecular switches, and materials science. This document details the underlying mechanisms, kinetic parameters, and experimental protocols for studying this phenomenon.

Introduction

This compound is a member of the "push-pull" class of azobenzene derivatives, characterized by an electron-donating group (methylamino) and an electron-withdrawing group (the phenylazo group itself). This substitution pattern significantly influences its photochemical and thermal properties. The reversible isomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer is the basis of its function as a molecular switch. While light, typically UV-A or blue light, triggers the trans-to-cis isomerization, the reverse cis-to-trans process, known as thermal back-isomerization or thermal relaxation, can occur spontaneously in the dark. The rate of this thermal relaxation is a crucial parameter, dictating the lifetime of the cis state and, consequently, the temporal window of its light-induced effect. For this compound, this back-isomerization is notably rapid.[1]

Isomerization Mechanisms

The thermal cis-to-trans isomerization of azobenzenes can proceed through two primary mechanistic pathways: rotation and inversion.[2][3] The preferred pathway for a given azobenzene derivative is highly dependent on its substitution pattern and the polarity of the surrounding environment.

-

Inversion Mechanism: This pathway involves the linearization of the C-N=N angle to a nearly 180° transition state, where one of the nitrogen atoms rehybridizes from sp² to sp. The N=N double bond remains intact throughout this process. The inversion mechanism is generally favored for the parent azobenzene and in non-polar solvents.[3][4]

-

Rotation Mechanism: This pathway involves the rotation around the N=N single bond in a transition state where the π-bond is broken. This results in a twisted geometry. For "push-pull" azobenzenes like this compound, the charge-separated character of the molecule can stabilize a polar transition state, making the rotational pathway energetically more favorable, especially in polar solvents.[2][3][4] This leads to a significant acceleration of the thermal back-isomerization rate in polar media.

The solvent polarity plays a critical role in modulating the energy barrier of these pathways. For 4-aminoazobenzene, a close analog of this compound, the rate of thermal isomerization is highly dependent on solvent polarity, with accelerated rates observed in more polar solvents.[4] This suggests that in polar media, the isomerization path deviates from the inversion route and incorporates a more dominant rotational character.[4]

Below is a diagram illustrating the two competing thermal isomerization pathways.

Caption: Competing inversion and rotation pathways for thermal back-isomerization.

Quantitative Kinetic Data

| Solvent | Rate Constant (k) at 298 K (s⁻¹) | Half-life (t₁/₂) at 298 K (s) | Activation Energy (Ea) (kJ/mol) | Reference |

| n-Hexane | 0.0023 | 301.3 | 85.3 | [4] |

| Diethyl Ether | 0.0031 | 223.6 | 83.7 | [4] |

| Acetonitrile | 0.014 | 49.5 | 76.6 | [4] |

| Methanol | 0.025 | 27.7 | 73.2 | [4] |

Data for 4-aminoazobenzene is presented as a proxy for this compound.

The data clearly illustrates the significant influence of solvent polarity on the rate of thermal back-isomerization. As solvent polarity increases (from n-hexane to methanol), the rate constant increases, and consequently, the half-life of the cis-isomer decreases. This is consistent with the stabilization of a polar rotational transition state in more polar environments.

Experimental Protocols

The study of thermal back-isomerization kinetics is typically performed using UV-Vis spectroscopy. The following is a generalized protocol for such an experiment.

Instrumentation

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

-

Light source for trans-to-cis isomerization (e.g., LED or filtered lamp at a wavelength corresponding to the π-π* transition of the trans-isomer, typically around 360-400 nm).

-

Quartz cuvettes with a defined path length (e.g., 1 cm).

Procedure

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have a maximum absorbance in the range of 1-1.5 in the trans state.

-

Initial Spectrum: Record the UV-Vis spectrum of the solution in the dark at the desired temperature. This spectrum represents the 100% trans-isomer.

-

trans-to-cis Isomerization: Irradiate the solution with the light source until a photostationary state is reached, indicated by no further changes in the absorption spectrum. This generates a significant population of the cis-isomer.

-

Kinetic Measurement: Immediately after irradiation, place the cuvette back into the temperature-controlled spectrophotometer in the dark. Monitor the change in absorbance at a wavelength where the difference between the cis and trans isomers is maximal (often the λmax of the trans isomer's π-π* band). Record spectra at regular time intervals until the spectrum returns to its initial trans state.

-

Data Analysis:

-

The thermal back-isomerization typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance change over time to a single exponential decay function:

-

ln[(A∞ - At) / (A∞ - A₀)] = -kt

-

Where A∞ is the absorbance at infinite time (trans state), At is the absorbance at time t, and A₀ is the absorbance at time zero (photostationary state).

-

-

The half-life (t₁/₂) is calculated as t₁/₂ = ln(2) / k.

-

By performing the experiment at different temperatures, the activation parameters can be determined using the Arrhenius and Eyring equations. An Arrhenius plot of ln(k) versus 1/T yields the activation energy (Ea), while an Eyring plot of ln(k/T) versus 1/T provides the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[5]

-

The following diagram outlines the general experimental workflow for kinetic analysis.

Caption: Workflow for studying thermal back-isomerization kinetics.

Conclusion

The thermal back-isomerization of this compound is a rapid process, heavily influenced by the polarity of the solvent. The preference for a lower-energy rotational mechanism in polar solvents leads to a significant acceleration of the cis-to-trans conversion. Understanding and quantifying these kinetics are paramount for the rational design of photoswitchable molecules for various applications. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the thermal relaxation dynamics of this and other azobenzene derivatives. Future research focusing on obtaining a comprehensive set of kinetic data for this compound in a wide range of environments will further enhance its utility in the development of advanced photoresponsive systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

Carcinogenic Potential of 4-(Methylamino)azobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carcinogenic potential of 4-(Methylamino)azobenzene (MAB) and its derivatives. This document summarizes key quantitative data on carcinogenicity, details experimental protocols for relevant assays, and visualizes the critical metabolic activation and signaling pathways involved in the carcinogenic process.

Introduction to this compound and its Derivatives

This compound (MAB) is an aminoazo dye and a derivative of azobenzene. It is structurally related to 4-dimethylaminoazobenzene (DAB), a well-established experimental carcinogen, also known as Butter Yellow.[1] The carcinogenicity of MAB and its derivatives is closely linked to their metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, and initiate the process of carcinogenesis. The carcinogenic potential of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings and the amino group.[2][3]

Quantitative Carcinogenicity Data

The carcinogenic potency of this compound derivatives has been evaluated in various animal models, primarily in rats. The following tables summarize the quantitative data from key studies, providing insights into the structure-activity relationships of these compounds. The data is primarily derived from studies on the closely related 4-dimethylaminoazobenzene (DAB) derivatives, which serve as a strong predictive model for the carcinogenicity of MAB derivatives.

Table 1: Carcinogenic Activity of 4-Dimethylaminoazobenzene Derivatives in Rats [2][3]

| Compound | Relative Carcinogenic Activity* | Target Organ(s) |

| 4-Dimethylaminoazobenzene (DAB) | 1.0 | Liver |

| 4-Monomethylaminoazobenzene (MAB) | Active | Liver |

| 3'-Methyl-4-monomethylaminoazobenzene | ~2.0 | Liver |

| 3'-Methyl-4-dimethylaminoazobenzene | ~2.0 | Liver |

| 4-Ethymethylaminoazobenzene | 1.0 | Liver |

| 3'-Nitro-4-dimethylaminoazobenzene | ~1.5 | Liver |

| 3'-Chloro-4-dimethylaminoazobenzene | ~1.0 | Liver |

| 2'-Nitro-4-dimethylaminoazobenzene | ~0.33 - 0.5 | Liver |

| 2'-Chloro-4-dimethylaminoazobenzene | ~0.33 - 0.5 | Liver |

| 4'-Chloro-4-dimethylaminoazobenzene | ~0.25 | Liver |

| 3'-Ethoxy-4-dimethylaminoazobenzene | Slight | Liver |

| 3-Methyl-4-monomethylaminoazobenzene | Slight | Liver |

*Relative carcinogenic activity is compared to 4-Dimethylaminoazobenzene (DAB).

Table 2: Tumor Incidence in Rats Fed 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) [4]

| Treatment Group | Diet Concentration | Duration | Liver Tumor Incidence |

| 3'-Me-DAB Initiated | 0.06% | 4 weeks | 14.3% |

| 3'-Me-DAB Initiated + Suxibuzone | 0.06% followed by 0.5% Suxibuzone | 53 weeks | 70.0% |

| Suxibuzone Only | 0.5% | 53 weeks | 0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of carcinogenicity studies. This section provides an overview of the key experimental protocols used to assess the carcinogenic potential of this compound derivatives.

Rodent Carcinogenicity Bioassay

The long-term rodent bioassay is the gold standard for assessing the carcinogenic potential of chemicals.[5]

Objective: To determine the ability of a test compound to induce tumors in rodents over a significant portion of their lifespan.

Protocol Overview:

-

Animal Selection: Male and female Fischer 344 rats are commonly used.[5] Animals are typically 5-6 weeks old at the start of the study.

-

Housing and Diet: Animals are housed in a controlled environment with a standard diet. The test compound is incorporated into the diet at various concentrations.

-

Dosing: The test compound is administered in the diet for a period of up to two years.[5] Dose levels are determined from shorter-term toxicity studies.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.[5]

In Vitro Cell Transformation Assay (BALB/c 3T3)

Cell transformation assays are in vitro methods used to screen for the carcinogenic potential of chemicals by assessing their ability to induce neoplastic-like changes in cultured cells.[6][7]

Objective: To determine if a chemical can induce morphological transformation in BALB/c 3T3 cells, a mouse embryonic fibroblast cell line.

Protocol Overview:

-

Cell Culture: BALB/c 3T3 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

-

Treatment: Cells are seeded at a specific density and treated with the test compound for a defined period (e.g., 72 hours).[6]

-

Culture and Observation: After treatment, the cells are cultured for several weeks, with regular medium changes. The cultures are observed for the formation of transformed foci, which are characterized by a loss of contact inhibition and a piled-up, disorganized growth pattern.

-

Fixing and Staining: At the end of the culture period, the cells are fixed with methanol and stained with Giemsa.

-

Quantification: The number of transformed foci is counted and compared to control cultures.

DNA Adduct Analysis (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens.[8][9][10]

Objective: To detect and quantify DNA adducts in tissues of animals exposed to this compound derivatives.

Protocol Overview:

-

DNA Isolation: DNA is isolated from the target tissue (e.g., liver) of exposed animals.

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[10]

-

Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides.

-

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[9]

-

Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The radioactive adduct spots on the TLC plates are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualization of Pathways and Workflows

Understanding the molecular mechanisms underlying the carcinogenicity of this compound derivatives is essential. The following diagrams, generated using the DOT language, illustrate the key metabolic activation pathway, a typical experimental workflow for carcinogenicity testing, and the logical relationship in structure-activity studies.

References

- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]